9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
“9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-5-29-10-9-26-19(27)17-18(23(4)21(26)28)22-20-24(7-6-8-25(17)20)16-12-14(2)11-15(3)13-16/h11-13H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIIBKYAVIHYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC(=C4)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclization Reactions
The pyrimido[1,2-g]purine-2,4-dione scaffold is typically constructed via cyclization of xanthine derivatives with halogenated alkylamines. A pivotal study demonstrated that 7-(3-chloropropyl)-8-bromotheophylline serves as a versatile precursor for tricyclic pyrimidopurinediones through nucleophilic substitution and intramolecular cyclization. For the target compound, the 3-(2-ethoxyethyl) side chain likely originates from a pre-functionalized amine, while the 9-(3,5-dimethylphenyl) group is introduced via aromatic substitution or coupling.
Key reaction parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing transition states.
- Temperature : Reflux conditions (90–120°C) are standard to overcome activation barriers.
- Amine stoichiometry : Excess amine (2–5 equivalents) ensures complete alkylation and minimizes byproducts.
Stepwise Synthesis of the Target Compound
Preparation of 7-(3-Chloropropyl)-8-bromotheophylline
The synthesis begins with the bromination and alkylation of theophylline. As reported, 8-bromotheophylline is treated with 1-bromo-3-chloropropane under phase-transfer catalysis to yield 7-(3-chloropropyl)-8-bromotheophylline. This intermediate provides the reactive sites for subsequent cyclization and functionalization.
Reaction Scheme 1 :
$$
\text{Theophylline} \xrightarrow[\text{HBr, H}2\text{O}]{Br2} \text{8-Bromotheophylline} \xrightarrow[\text{K}2\text{CO}3]{\text{1-Bromo-3-chloropropane}} \text{7-(3-Chloropropyl)-8-bromotheophylline}
$$
Cyclization to Form the Pyrimidopurinedione Core
Intramolecular cyclization is achieved by heating the alkylated intermediate in a basic medium. For example, treatment with sodium hydride in tetrahydrofuran (THF) at 80°C induces ring closure, forming the tricyclic pyrimido[1,2-g]purine-2,4-dione skeleton.
Reaction Scheme 2 :
$$
\text{3-(2-Ethoxyethyl)-7-(3-chloropropyl)-8-bromotheophylline} \xrightarrow[\text{NaH, THF}]{80^\circ\text{C}} \text{Intermediate Cyclic Product}
$$
Aryl Substituent Incorporation
The 9-(3,5-dimethylphenyl) group is introduced via Suzuki-Miyaura coupling. A patent methodology describes palladium-catalyzed cross-coupling between a brominated pyrimidopurinedione and 3,5-dimethylphenylboronic acid. Optimal conditions use Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a dioxane/water mixture.
Optimized Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (3 equiv)
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 90°C, 12 hours
Reaction Scheme 3 :
$$
\text{Brominated Intermediate} + \text{3,5-Dimethylphenylboronic Acid} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{K}2\text{CO}3} \text{Target Compound}
$$
Analytical Characterization and Validation
Spectroscopic Analysis
The final product is characterized by NMR, IR, and mass spectrometry:
Purity and Yield Optimization
Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >98% purity. Yields range from 65–72%, contingent on coupling efficiency during the Suzuki step.
Applications and Pharmacological Relevance
While biological data for the target compound are limited, structurally analogous pyrimidopurinediones exhibit adenosine receptor antagonism and bronchodilatory activity. The 2-ethoxyethyl moiety may enhance solubility, while the 3,5-dimethylphenyl group could modulate receptor affinity.
Chemical Reactions Analysis
Types of Reactions
“9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of new groups to the existing structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, purine derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.
Medicine
In medicine, compounds like this one may be investigated for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and nanomaterials, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with different substituents. Examples include:
- 9-(2-phenylethyl)-3-(2-hydroxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 9-(4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of “9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 3,5-dimethylphenyl and 2-ethoxyethyl groups may confer unique properties compared to other purine derivatives.
Biological Activity
The compound 9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a purine derivative known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : 9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Molecular Formula : C21H27N5O3
- CAS Number : 847245-53-8
The compound features a pyrimido[1,2-g]purine core with specific substituents that influence its biological activity and chemical reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, it has been shown to interact with proteins that regulate cell proliferation and apoptosis.
- Receptor Modulation : It can modulate the activity of certain receptors that play critical roles in signal transduction pathways.
Anticancer Potential
Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor cell growth through:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways.
Antimicrobial Activity
Research has demonstrated that similar purine derivatives possess antimicrobial properties against various pathogens. The compound could potentially be evaluated for:
- Efficacy against bacterial strains.
- Activity against fungi and protozoa.
Research Findings and Case Studies
Several studies have investigated the biological activities of purine derivatives similar to the target compound:
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of this compound?
- Methodological Answer: Multi-step synthesis routes should prioritize regioselective functionalization of the pyrimido[1,2-g]purine core. For example, coupling reactions (e.g., Suzuki-Miyaura) could introduce the 3,5-dimethylphenyl group, while alkylation or nucleophilic substitution may attach the 2-ethoxyethyl chain. Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity) and minimize side products . Computational reaction path searches, as employed by ICReDD, can predict feasible intermediates and reduce trial-and-error approaches . Post-synthesis, employ membrane separation technologies (e.g., nanofiltration) for purification .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR (¹H/¹³C/DEPT): Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the fused heterocyclic system.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via ESI-TOF or MALDI-TOF.
- X-ray Crystallography: Resolve stereochemical ambiguities in the tetrahydropyrimidine ring.
- Computational Validation: Compare experimental spectra with density functional theory (DFT)-simulated spectra using software like Gaussian or ORCA to validate assignments .
Q. How should researchers design initial experiments to study this compound’s reactivity or stability?
- Methodological Answer:
- Stability Studies: Use accelerated degradation tests (e.g., thermal stress at 40–80°C, pH variations) with HPLC monitoring to identify decomposition pathways.
- Reactivity Screening: Apply ICReDD’s hybrid computational-experimental workflow: quantum mechanical (QM) calculations predict reactive sites, followed by small-scale kinetic experiments (e.g., stopped-flow spectroscopy) .
- DoE Frameworks: Employ fractional factorial designs to screen variables (e.g., solvent, light exposure) efficiently .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for large-scale synthesis of this compound?
- Methodological Answer:
- Reaction Path Search: Use automated quantum chemistry software (e.g., GRRM) to map energy barriers and identify low-energy pathways for key steps like ring closure .
- Machine Learning (ML): Train models on existing reaction data (e.g., yields, byproducts) to predict optimal catalyst/ligand combinations. Tools like ChemOS or COMSOL-integrated AI can automate parameter tuning .
- Scale-Up Simulation: Leverage process control software (Aspen Plus) to model heat/mass transfer in pilot-scale reactors, ensuring reproducibility .
Q. How should researchers analyze contradictions in thermodynamic or spectroscopic data for this compound?
- Methodological Answer:
- Statistical Meta-Analysis: Apply Bayesian inference to reconcile conflicting datasets (e.g., Gibbs free energy values from calorimetry vs. computational predictions) .
- Error Source Identification: Use chemometric tools (e.g., PCA) to isolate experimental variables causing discrepancies (e.g., impurity interference in DSC measurements) .
- Collaborative Validation: Cross-validate results with independent labs using standardized protocols (e.g., ASTM E2934 for kinetic studies) .
Q. What advanced strategies integrate AI into simulating this compound’s behavior in complex systems?
- Methodological Answer:
- Multiscale Modeling: Combine molecular dynamics (MD) for short-timescale interactions with finite element analysis (COMSOL) for bulk-phase behavior .
- Active Learning: Deploy AI-driven platforms (e.g., IBM RXN) to iteratively design experiments targeting understudied properties (e.g., solubility in ionic liquids) .
- Digital Twins: Develop real-time simulation models that update with experimental data to predict crystallization kinetics or polymorph transitions .
Q. How can researchers address scalability challenges in transitioning from lab-scale to pilot-scale synthesis?
- Methodological Answer:
- Process Intensification: Use microreactor systems to enhance mixing and heat transfer, reducing side reactions during scale-up .
- Dynamic Process Control: Implement model predictive control (MPC) algorithms to adjust flow rates or temperatures in response to in-line PAT (Process Analytical Technology) data .
- Risk Assessment: Apply Failure Mode and Effects Analysis (FMEA) to preempt bottlenecks (e.g., catalyst deactivation in continuous reactors) .
Q. What are best practices for interdisciplinary collaboration in studying this compound’s applications?
- Methodological Answer:
- Data Standardization: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral, kinetic, and crystallographic data .
- Cross-Disciplinary Training: Engage in workshops combining synthetic chemistry, computational modeling, and process engineering (e.g., CHEM 416 courses) .
- Open-Source Tools: Utilize platforms like GitHub for collaborative code development (e.g., custom DFT scripts) or PubChem for structure-activity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
